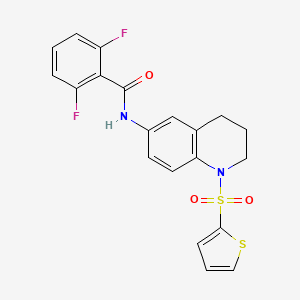
2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging of Solid Tumors in PET
A study by Tu et al. (2007) investigated fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, including 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them promising for imaging applications in cancer research.
Anticancer Agent Synthesis
Research by Redda et al. (2010) explored the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives as potential anticancer agents. These compounds, including derivatives of 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, showed potent cytotoxicity against various cancer cell lines, indicating their potential in developing new cancer treatments.
Antibacterial Activity
Grassberger et al. (1984) studied new 1,2,3-diazaborine derivatives and analogs, including those based on the 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure, for their antibacterial activities. The study, detailed in Grassberger et al. (1984), revealed structure-activity relationships and the potential of these compounds in developing new antibacterial agents.
Synthesis of Fluorinated Heterocycles
A study by Wu et al. (2017) focused on the synthesis of fluorinated heterocycles using rhodium(III)-catalyzed C-H activation. The research demonstrated the utility of compounds similar to 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in synthesizing various fluorinated heterocycles, which are important in pharmaceutical and agrochemical industries.
Development of Psychotropic Drugs
Zablotskaya et al. (2013) researched N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are structurally related to 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Their study, detailed in Zablotskaya et al. (2013), found these compounds to have psychotropic, anti-inflammatory, and cytotoxic effects, indicating their potential in the development of new psychotropic drugs.
Propiedades
IUPAC Name |
2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAMJGDSDDDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)
![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)
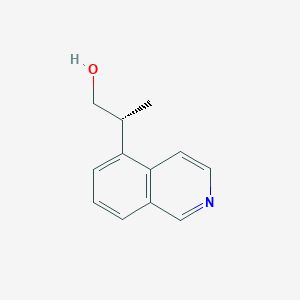

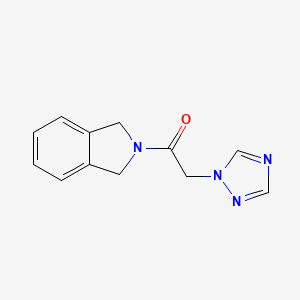

![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
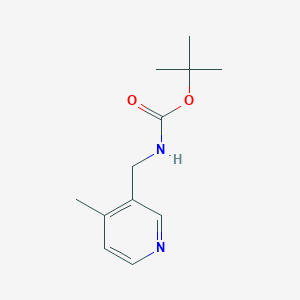
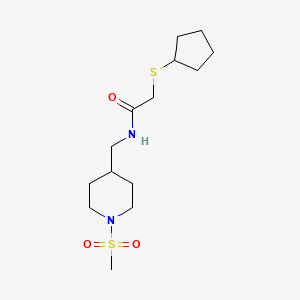
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)
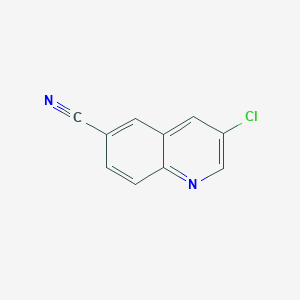
![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)

![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)